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molecular formula C10H11N3S B8701137 4-Methyl-2-(2-methylpyridin-4-yl)thiazol-5-amine

4-Methyl-2-(2-methylpyridin-4-yl)thiazol-5-amine

Cat. No. B8701137
M. Wt: 205.28 g/mol
InChI Key: CJGAYIIANMFYQK-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

A mixture of N-(1-amino-1-oxopropan-2-yl)-2-methylisonicotinamide (1.00 g, 4.83 mmol) and phosphorus pentasulfide (2.15 g, 9.65 mmol) in 10 mL of toluene was allowed to reflux overnight. The mixture was concentrated and the residue was purified by CombiFlash using 0-10% methanol/DCM to give 0.475 g of 4-methyl-2-(2-methylpyridin-4-yl)thiazol-5-amine 22C. LCMS (ES+) m/z 206.
Name
N-(1-amino-1-oxopropan-2-yl)-2-methylisonicotinamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=O)[CH:3]([NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH3:13])[CH:8]=1)[CH3:4].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:17]>C1(C)C=CC=CC=1>[CH3:4][C:3]1[N:5]=[C:6]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([CH3:13])[CH:8]=2)[S:17][C:2]=1[NH2:1]

Inputs

Step One
Name
N-(1-amino-1-oxopropan-2-yl)-2-methylisonicotinamide
Quantity
1 g
Type
reactant
Smiles
NC(C(C)NC(C1=CC(=NC=C1)C)=O)=O
Name
Quantity
2.15 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1N)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.475 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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